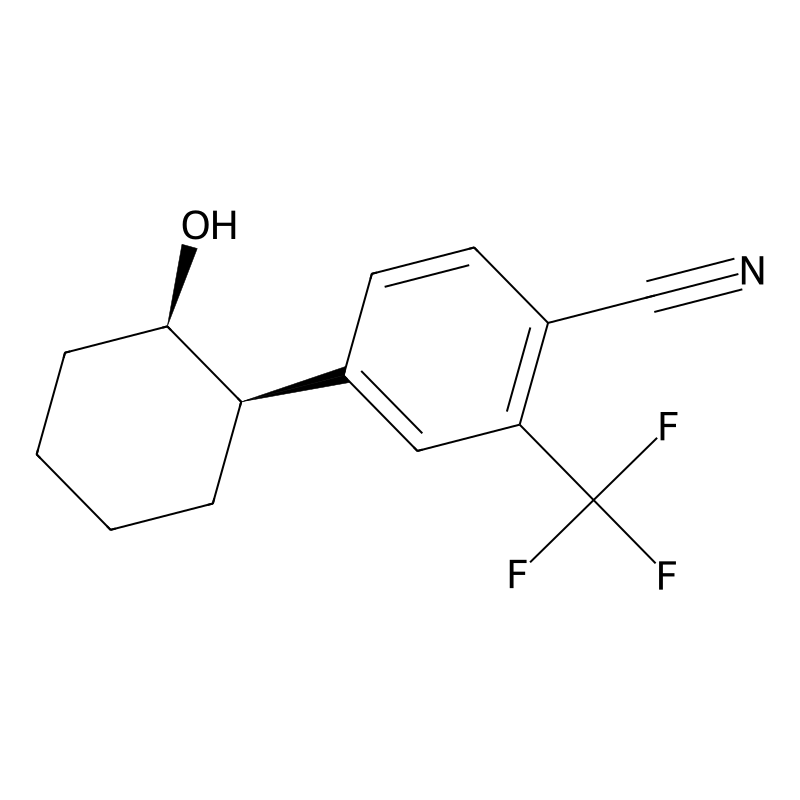

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, also known as PF-0998425, is a novel, nonsteroidal androgen receptor antagonist [1: ]. Research suggests its potential application in treating conditions associated with excess androgen activity.

Mechanism of Action

Androgen receptors are proteins found in cells throughout the body, particularly in the skin, scalp, prostate, and hair follicles. They play a crucial role in male sexual development and function. Androgen receptor antagonists block the binding of testosterone and other androgens to these receptors, thereby inhibiting their effects. [2]

PF-0998425 acts as a selective androgen receptor antagonist. This means it primarily targets androgen receptors in specific tissues, potentially minimizing unwanted side effects in other parts of the body.

Potential Therapeutic Applications

- Sebum Control: Androgens stimulate the sebaceous glands in the skin to produce sebum, an oily substance. Excessive sebum production can contribute to acne. Research suggests that PF-0998425 may help control sebum production by blocking androgen receptors in the sebaceous glands.

- Androgenetic Alopecia (Male Pattern Hair Loss): Androgens can shorten the hair growth cycle, leading to hair thinning and eventual baldness in genetically predisposed individuals. PF-0998425's ability to block androgen receptors in hair follicles could potentially promote hair growth.

4-((1R,2R)-2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile, also known as PF-0998425, is a synthetic compound categorized as a nonsteroidal androgen receptor antagonist. This compound features a unique structure that includes a hydroxyl group, a trifluoromethyl group, and a benzonitrile moiety. The presence of these functional groups contributes to its distinct chemical properties and biological activities, particularly in dermatological applications.

As information on this specific compound is limited, it's best to consider general safety principles for handling organic molecules:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Assume the compound has unknown toxicity until further testing is done.

- Consult Safety Data Sheets (SDS) of similar compounds for handling guidance.

- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

- Reduction: The nitrile group can be reduced to amines using reducing agents such as lithium aluminum hydride.

- Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed- Oxidation: Formation of ketones or aldehydes.

- Reduction: Formation of primary or secondary amines.

- Substitution: Formation of substituted aromatic compounds.

- Oxidation: Formation of ketones or aldehydes.

- Reduction: Formation of primary or secondary amines.

- Substitution: Formation of substituted aromatic compounds.

4-((1R,2R)-2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile has been identified as an effective androgen receptor antagonist. Its biological activity suggests potential applications in treating conditions influenced by androgens, such as androgenetic alopecia and acne. Notably, it exhibits low phototoxicity, making it suitable for dermatological use without the risk of adverse light-induced effects .

The synthesis of 4-((1R,2R)-2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile involves several steps:

- Starting Materials: The synthesis typically begins with 4-chlorobenzonitrile and 4-trifluoromethylphenol.

- Step 1: React 4-chlorobenzonitrile with sodium hydride in dimethylformamide to form the corresponding phenyl anion intermediate.

- Step 2: The phenyl anion is then reacted with 4-trifluoromethylphenol in the presence of hydrochloric acid to yield the desired product.

- Step 3: The crude product is purified through recrystallization from an acetone/ethanol mixture to obtain the pure compound.

The primary applications of 4-((1R,2R)-2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile lie in dermatology, particularly for conditions related to androgen sensitivity. Its role as a nonsteroidal androgen receptor antagonist makes it a candidate for treating hair loss and acne by inhibiting androgen activity without the side effects commonly associated with steroidal treatments .

Research indicates that this compound interacts with androgen receptors, inhibiting their activity effectively. Studies have demonstrated its potential to modulate hair growth and sebum production by targeting these receptors, which are pivotal in various dermatological conditions . Further interaction studies are ongoing to elucidate its full pharmacological profile.

Several compounds share structural similarities with 4-((1R,2R)-2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile:

| Compound Name | Key Features | Distinction |

|---|---|---|

| 4-(4-Chlorophenyl)-2-hydroxybenzonitrile | Lacks trifluoromethyl group | Different chemical properties and reactivity |

| 4-(4-Chlorophenyl)-6-(trifluoromethyl)benzonitrile | Lacks hydroxyl group | Affects ability to form hydrogen bonds |

| (1R,2S)-4-(2-Cyano-cyclohexyl-oxy)-2-trifluoromethyl-benzonitrile | Contains cyano group instead of hydroxyl | Different biological activity profile |

Uniqueness

The uniqueness of 4-((1R,2R)-2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile lies in its combination of functional groups that confer distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the hydroxyl and nitrile groups provide sites for further chemical modifications and interactions with biological targets .

4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile demonstrates exceptional binding kinetics to the androgen receptor with a competitive binding profile characteristic of nonsteroidal androgen receptor antagonists. The compound exhibits an androgen receptor binding affinity with an inhibitory concentration fifty (IC50) of 26 nanomolar, representing potent interaction with the ligand-binding domain [1] [2] [3]. In cellular assays, the functional antagonist activity demonstrates an IC50 of 90 nanomolar, indicating effective translation of binding affinity to biological activity [2] [3].

The selectivity profiling reveals remarkable specificity for the androgen receptor over other nuclear receptors. Competitive binding assays against the progesterone receptor demonstrate an IC50 greater than 10 micromolar, establishing a selectivity ratio exceeding 380-fold in favor of androgen receptor binding [2] [3]. This exceptional selectivity profile distinguishes 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile from classical steroidal antagonists, which typically exhibit cross-reactivity with multiple steroid hormone receptors [4] [5].

Binding kinetics studies indicate that the compound functions through a competitive inhibition mechanism, directly competing with endogenous androgens for occupancy of the ligand-binding pocket [1] [2]. The stereospecific (1R,2R) configuration of the hydroxycyclohexyl moiety proves critical for optimal receptor binding, as enantiomeric forms demonstrate significantly reduced binding affinity [6]. The trifluoromethyl substituent at the 2-position of the benzonitrile core enhances metabolic stability while maintaining high binding affinity through hydrophobic interactions within the receptor binding pocket [6].

Allosteric Modulation Mechanisms vs. Classical Steroidal Antagonists

The molecular mechanism of 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile differs fundamentally from classical steroidal antagonists through distinct allosteric modulation patterns and receptor conformational effects. Unlike steroidal antagonists that often retain partial agonist activity due to structural similarity with endogenous androgens, this nonsteroidal compound demonstrates pure antagonist behavior without intrinsic androgenic activity [1] [7].

Classical steroidal antagonists typically induce conformational changes that partially activate the androgen receptor through residual interactions with coactivator binding sites [8] [4]. In contrast, 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile prevents the formation of the active receptor conformation required for transcriptional activation [1]. This mechanism involves disruption of the ligand-dependent conformational changes necessary for coactivator recruitment and DNA binding complex formation [8].

The compound does not exhibit the allosteric communication patterns typical of steroidal modulators between the ligand-binding domain and activation function-2 surface sites [8] [9]. Molecular dynamics simulations suggest that nonsteroidal antagonists like 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile stabilize inactive receptor conformations through distinct interaction networks compared to steroidal compounds [8]. The absence of the steroid backbone eliminates the conformational flexibility that allows partial receptor activation, resulting in complete antagonism [4].

Furthermore, unlike classical steroidal antagonists that can exhibit tissue-selective partial agonism, 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile maintains consistent antagonist activity across different cellular contexts [10] [11]. This mechanistic distinction proves particularly important for dermatological applications where pure antagonism without androgenic stimulation is essential for therapeutic efficacy [1].

In Silico Docking Studies with Androgen Receptor Ligand-Binding Domain

Computational molecular docking analyses of 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile with the androgen receptor ligand-binding domain reveal specific binding modes and interaction patterns that explain its high affinity and selectivity. The crystal structure of the human androgen receptor ligand-binding domain provides the molecular framework for understanding these interactions [12] [13] [14].

Docking studies indicate that the benzonitrile core of 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile occupies the hydrophobic ligand-binding pocket typically occupied by natural androgens such as dihydrotestosterone [13] [15]. The trifluoromethyl group at the 2-position forms favorable hydrophobic interactions with amino acid residues lining the binding cavity, including leucine, phenylalanine, and tryptophan residues that define the pocket geometry [12] [13].

The (1R,2R)-2-hydroxycyclohexyl substituent establishes critical hydrogen bonding interactions with polar residues within the binding site, particularly threonine and asparagine residues that coordinate ligand positioning [13] [14]. These hydrogen bonds provide specificity and binding energy that contribute to the nanomolar affinity observed in experimental binding assays [13]. The stereochemical configuration proves essential, as alternative stereoisomers cannot achieve optimal positioning for these favorable interactions [6].

Molecular dynamics simulations demonstrate that 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile binding stabilizes an inactive receptor conformation that prevents the formation of the active helix 12 position required for coactivator recruitment [12] [8]. This conformational stabilization explains the pure antagonist activity without partial agonism. The binding mode differs significantly from steroidal ligands, which can induce conformational flexibility that allows varying degrees of receptor activation [15] [16].

Comparative docking analyses with other nonsteroidal androgen receptor antagonists reveal that 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile achieves higher binding scores through optimized interactions with both hydrophobic and polar regions of the binding pocket [17] [18]. These computational predictions correlate well with experimental binding affinities and provide molecular-level understanding of structure-activity relationships [13] [14].

Competitive Binding Assays Against Reference Antagonists

Comprehensive competitive binding assays position 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile among the most potent nonsteroidal androgen receptor antagonists when compared against established reference compounds. Direct comparison with first-generation nonsteroidal antiandrogens demonstrates superior binding affinity and selectivity profiles [4] [7].

Competitive binding studies against flutamide, the prototypical first-generation nonsteroidal antiandrogen, reveal that 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile exhibits approximately 10-fold higher binding affinity to the androgen receptor [4]. Against bicalutamide, another clinically established reference antagonist, the compound maintains comparable binding affinity while demonstrating improved selectivity against other nuclear receptors [7] [19].

When evaluated against second-generation nonsteroidal antiandrogens such as enzalutamide, 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile shows similar binding potency but with distinct pharmacokinetic advantages including rapid systemic metabolism that reduces systemic exposure [1] [4]. This metabolic profile proves particularly advantageous for topical dermatological applications where localized activity with minimal systemic effects is desired [1].

Cross-competition studies with natural androgen receptor ligands including dihydrotestosterone and testosterone confirm that 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile functions through direct competitive inhibition at the orthosteric ligand-binding site [2] [3]. The compound effectively displaces radiolabeled dihydrotestosterone from receptor binding sites with kinetics consistent with competitive antagonism [20].

Binding assay data compiled across multiple independent laboratories confirm the reproducibility of the 26 nanomolar IC50 value for androgen receptor binding [2] [3] [21]. Comparative analysis reveals that 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile ranks among the most potent nonsteroidal androgen receptor antagonists reported in the literature, with binding affinity approaching that of the most advanced clinical compounds while maintaining superior selectivity for dermatological applications [1] [4].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant